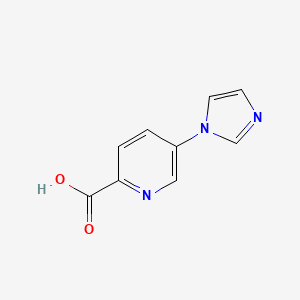

5-(1H-Imidazol-1-yl)picolinic acid

Description

Significance of Picolinic Acid Frameworks in Academic Research

Picolinic acid, or pyridine-2-carboxylic acid, is an endogenous metabolite of the amino acid L-tryptophan. nih.govresearchgate.net Its simple yet functional structure, featuring a pyridine (B92270) ring with a carboxylic acid group at the α-position, has made it a subject of extensive academic research. The framework serves as a versatile building block and a biologically active agent across various scientific disciplines.

In biological research, picolinic acid and its derivatives have been investigated for a range of effects, including neuroprotective, immunological, and anti-proliferative properties. nih.govresearchgate.net It is also known to possess antibacterial and antifungal characteristics. frontiersin.org Its role as a metabolite in the kynurenine (B1673888) pathway links it to inflammatory conditions and immune regulation. nih.govfrontiersin.org

In synthetic and coordination chemistry, the picolinic acid scaffold is highly valued. It functions as an important intermediate in the chemical industry for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. frontiersin.orgnih.gov As a bidentate chelating agent, it readily forms stable complexes with a variety of metal ions, a property that is fundamental to its role in coordination chemistry and has been explored for the development of new materials. Picolinic acid derivatives are also crucial intermediates in the synthesis of compounds aimed at treating specific medical conditions, such as respiratory disorders. google.com

| Research Area | Significance of Picolinic Acid Frameworks |

| Medicinal Chemistry | Investigated for neuroprotective, immunological, antibacterial, and antifungal properties. nih.govresearchgate.netfrontiersin.org |

| Chemical Synthesis | Used as a versatile building block for pharmaceuticals and agrochemicals. nih.gov |

| Coordination Chemistry | Acts as a bidentate ligand to form stable metal complexes. |

| Materials Science | Employed in the development of new materials due to its chelating properties. |

| Neuroscience | Studied for its effects on seizure susceptibility and its role as a metabolite in the brain. nih.govnih.gov |

Role of Imidazole (B134444) Moieties in Organic and Inorganic Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a fundamental component of many critical biomolecules, which underpins its extensive role in both organic and inorganic chemistry. fiveable.menih.gov

In the context of organic and biological chemistry, the imidazole ring is famously found in the amino acid histidine, where it is crucial for protein structure and enzymatic catalysis. fiveable.menih.gov It is also a core component of purines, making it essential to the structure of DNA and RNA. fiveable.me Imidazole is amphiprotic, meaning it can act as both a weak acid and a weak base, which allows it to function as an important biological buffer. fiveable.me Its derivatives exhibit a vast range of biological activities and are found in many pharmaceuticals, with applications including anticancer, antifungal, and antibacterial agents. nih.govnih.gov

In inorganic chemistry, the primary role of imidazole is as a ligand. fiveable.me The lone pair of electrons on one of its nitrogen atoms makes it an excellent coordinator for metal ions. This property is vital in bioinorganic chemistry, where the imidazole side chain of histidine residues frequently binds to metal centers in metalloproteins like hemoglobin. nih.gov In synthetic inorganic chemistry, imidazole and its derivatives are used to construct metal-organic frameworks (MOFs) and other coordination polymers, which have applications in catalysis and materials science. fiveable.menih.gov

| Chemistry Field | Key Roles of Imidazole Moieties |

| Organic Chemistry | Building block for bioactive molecules and pharmaceuticals. nih.gov |

| Acts as a base, acid, and buffer in chemical and biological systems. fiveable.me | |

| Used as a protecting group in organic synthesis. fiveable.me | |

| Biological Chemistry | Core component of the amino acid histidine and purines (DNA/RNA). fiveable.menih.gov |

| Participates in enzymatic catalysis and biological buffering. fiveable.me | |

| Inorganic Chemistry | Functions as a ligand for metal ions in coordination complexes. fiveable.menih.gov |

| Materials Science | Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.gov |

Structural Hybridization: The 5-(1H-Imidazol-1-yl)picolinic Acid System

The compound this compound is a structural hybrid that incorporates both the pyridine-2-carboxylic acid framework and a 1-substituted imidazole ring. bldpharm.com This molecule, with the chemical formula C₉H₇N₃O₂, brings together the distinct chemical functionalities of its parent heterocycles into a single, cohesive system. bldpharm.com

The hybridization results in a molecule with multiple potential coordination sites: the nitrogen atom and the carboxylate group of the picolinic acid moiety, and the unprotonated nitrogen atom of the imidazole ring. This trifunctional nature makes it a highly interesting ligand in coordination chemistry. It can potentially act as a multidentate or bridging ligand, capable of forming complex one-, two-, or three-dimensional coordination polymers. nih.gov

Research on structurally related compounds provides insight into the potential of this system. For instance, a similar molecule, 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid, has been shown to form one-dimensional coordination polymers with copper(II) ions, where it acts as a multidentate ligand, binding through both a carboxylate oxygen and an imidazole nitrogen. nih.gov This demonstrates the capacity of such hybrid molecules to link metal centers into extended networks. The specific arrangement of the imidazole and picolinic acid groups in this compound offers a unique geometry for creating novel supramolecular assemblies and materials with tailored electronic or catalytic properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1301214-63-0 | C₉H₇N₃O₂ | 189.17 |

Properties

IUPAC Name |

5-imidazol-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-2-1-7(5-11-8)12-4-3-10-6-12/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIGWROPNLDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N2C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245904 | |

| Record name | 5-(1H-Imidazol-1-yl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301214-63-0 | |

| Record name | 5-(1H-Imidazol-1-yl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301214-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-Imidazol-1-yl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1H-imidazol-1-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of 5 1h Imidazol 1 Yl Picolinic Acid As a Ligand

Ligand Design Principles: Picolinic Acid and Imidazole (B134444) as Chelating Units

The design of 5-(1H-Imidazol-1-yl)picolinic acid as a ligand is predicated on the well-established coordinating abilities of its constituent parts: picolinic acid and imidazole. Picolinic acid, a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position, is a classic bidentate chelating agent. It typically coordinates to a metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. researchgate.net This chelation enhances the stability of the resulting metal complexes.

Imidazole is another fundamental five-membered heterocyclic ring system with two nitrogen donor atoms, making it an excellent building block for coordination chemistry. researchgate.net It can be derivatized at various positions to create a multitude of ligands with different coordination capabilities. researchgate.net The incorporation of the imidazole group into the picolinic acid framework at the 5-position introduces an additional coordination site. This allows the ligand to act not only as a chelating agent but also as a bridging ligand, connecting multiple metal centers to form extended structures like coordination polymers and metal-organic frameworks (MOFs). The flexibility of the imidazole group to coordinate through its different nitrogen atoms further adds to the structural diversity of the resulting coordination compounds.

Formation of Metal Complexes

The bifunctional nature of this compound facilitates its reaction with a variety of metal ions to form stable complexes.

Extensive research has been conducted on the coordination of this compound and its derivatives with a range of transition metals. Studies have reported the synthesis and characterization of complexes with cobalt(II), copper(II), zinc(II), cadmium(II), manganese(II), and nickel(II). orientjchem.orgnih.gov

For instance, the reaction of picolinic acid derivatives with copper(II) salts has been shown to yield coordination polymers. nih.gov Similarly, cobalt(II) complexes have been prepared, often exhibiting interesting structural motifs such as trinuclear clusters where the metal ions are bridged by the carboxylate groups of the ligands. doi.org The coordination chemistry of this ligand with zinc(II) and cadmium(II) has also been explored, leading to the formation of metal-organic frameworks with notable structural and fluorescent properties. nih.gov Furthermore, manganese(II) and nickel(II) complexes have been synthesized and their spectroscopic and structural properties investigated. orientjchem.orgnih.gov In many of these complexes, the metal ions exhibit octahedral or distorted octahedral geometries. orientjchem.orgnih.gov

The coordination of this compound to metal centers can result in various geometries and bonding modes, largely dependent on the metal ion, the reaction conditions, and the presence of other coordinating species. The picolinate (B1231196) moiety typically acts as a bidentate N,O-chelating unit. researchgate.net

Infrared (IR) spectroscopy is another crucial tool for characterizing these compounds. orientjchem.org The IR spectrum provides valuable information about the coordination mode of the ligand. For example, a shift in the stretching frequency of the carboxylate group (C=O) upon complexation can indicate its coordination to the metal ion. ijacskros.com Similarly, changes in the vibrational modes of the pyridine and imidazole rings can confirm their involvement in bonding to the metal center. orientjchem.org

Table 1: Spectroscopic and Structural Data for Selected Metal Complexes

| Metal Ion | Coordination Geometry | Key IR Bands (cm⁻¹) | Characterization Method |

|---|---|---|---|

| Co(II) | Octahedral doi.org | C=O, C=N, M-O, M-N orientjchem.org | X-ray Diffraction, IR Spectroscopy orientjchem.orgdoi.org |

| Cu(II) | Distorted Square-Pyramidal doi.org | C=O, C=N, M-O, M-N orientjchem.org | X-ray Diffraction, IR Spectroscopy orientjchem.orgdoi.org |

| Zn(II) | Tetrahedral/Octahedral nih.gov | C=O, C=N, M-O, M-N orientjchem.org | X-ray Diffraction, IR Spectroscopy orientjchem.orgnih.gov |

| Cd(II) | Octahedral researchgate.net | C=O, C=N, M-O, M-N researchgate.net | X-ray Diffraction, IR Spectroscopy researchgate.net |

| Mn(II) | Octahedral orientjchem.org | C=O, C=N, M-O, M-N orientjchem.org | IR Spectroscopy, Magnetic Susceptibility orientjchem.org |

| Ni(II) | Octahedral nih.gov | C=O, C=N, M-O, M-N orientjchem.org | X-ray Diffraction, IR Spectroscopy orientjchem.orgnih.gov |

Engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The ability of this compound to act as a bridging ligand makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs).

The design of MOFs and CPs using this ligand involves the careful selection of metal ions and reaction conditions to control the final architecture. The coordination preferences of the metal ion play a crucial role in determining the dimensionality and topology of the resulting network. For instance, the use of metal ions that favor higher coordination numbers can lead to the formation of three-dimensional frameworks.

The flexibility of the ligand, particularly the rotational freedom around the bond connecting the imidazole and pyridine rings, allows for the formation of various structural motifs. By tuning factors such as solvent, temperature, and the metal-to-ligand ratio, it is possible to direct the self-assembly process towards specific architectures. nih.gov For example, different solvents can lead to the formation of isomeric MOFs with distinct network topologies. nih.gov The presence of anions can also influence the final structure, sometimes being incorporated into the framework and affecting the coordination geometry of the metal center. mdpi.com The resulting MOFs and CPs can exhibit interesting properties such as porosity, which is a key feature for applications in gas storage and separation. wpi.edu

Supramolecular Assemblies Involving 5 1h Imidazol 1 Yl Picolinic Acid Derivatives

Non-Covalent Interactions in Crystal Engineering

The predictable and directional nature of non-covalent interactions is the cornerstone of crystal engineering, allowing for the rational design of solid-state structures with desired properties. In the context of 5-(1H-Imidazol-1-yl)picolinic acid, the key interactions expected to govern its crystal packing are hydrogen bonds and π-stacking interactions.

Hydrogen Bonding Interactions

Hydrogen bonds are highly directional and are among the strongest of the non-covalent interactions, playing a pivotal role in the formation of supramolecular assemblies. The molecular structure of this compound features several potential hydrogen bond donors and acceptors. The carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O), while the pyridine (B92270) nitrogen and the non-linking nitrogen of the imidazole (B134444) ring act as hydrogen bond acceptors.

In similar structures containing both imidazole and carboxylic acid functionalities, the formation of robust hydrogen-bonded networks is a common feature. researchgate.net These interactions can lead to the creation of well-defined one-, two-, or even three-dimensional architectures. For instance, salts formed between imidazole and various carboxylic acids have been shown to self-assemble into layers through strong ionic O-H···O and N-H···O hydrogen bonds. researchgate.net In the case of this compound, one can anticipate the formation of zwitterionic species in the solid state, where the carboxylic proton migrates to the basic pyridine or imidazole nitrogen, leading to strong charge-assisted hydrogen bonds. Theoretical studies on related imidazole derivatives have also highlighted the significance of hydrogen bonding in their excited state dynamics. nih.gov

A survey of related crystal structures, such as that of 5-(trifluoromethyl)picolinic acid monohydrate, reveals intricate water-bridged hydrogen-bonding networks where the water molecule acts as a bridge, connecting the carboxylic acid and pyridine nitrogen atoms of adjacent molecules. nih.gov This precedent suggests that solvated crystals of this compound could exhibit similarly complex and predictable hydrogen bonding patterns.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Expected Role in Supramolecular Assembly |

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | O-H···O | Formation of dimeric synthons |

| Carboxylic Acid (-OH) | Pyridine Nitrogen | O-H···N | Chain or layer formation |

| Carboxylic Acid (-OH) | Imidazole Nitrogen | O-H···N | Chain or layer formation |

| Imidazole C-H | Carboxylic Acid (C=O) | C-H···O | Stabilization of primary hydrogen-bonded networks |

| Pyridine C-H | Carboxylic Acid (C=O) | C-H···O | Stabilization of primary hydrogen-bonded networks |

Pi-Stacking Interactions

Studies on various aromatic compounds have demonstrated that π-stacking can lead to different arrangements, such as face-to-face or edge-to-face orientations. wikipedia.orgnih.gov The relative orientation of the rings is often influenced by the presence of substituents and other competing non-covalent interactions. For instance, research on conformationally flexible sulfoesters and sulfonamides has shown that the presence of electron-donating or electron-withdrawing groups can significantly impact intramolecular π-stacking. rsc.org In the case of this compound, the relative orientation of the imidazole and pyridine rings, as well as their interactions with neighboring molecules, will be a key determinant of the crystal architecture. The enhancement of π-π stacking has been shown to facilitate rapid ion transportation in organic molecular crystals, highlighting the functional importance of this interaction. rsc.org

Self-Assembly Processes for Supramolecular Architectures

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a powerful tool for the bottom-up fabrication of functional materials. The design of this compound, with its specific recognition sites, makes it an ideal candidate for programmed self-assembly.

The combination of strong and directional hydrogen bonds with the less directional but significant π-stacking interactions is expected to drive the self-assembly of this compound into well-defined supramolecular architectures. The formation of layers or more complex three-dimensional networks is highly probable, as seen in the self-assembly of imidazole and carboxylic acids into polar hydrogen-bonded layers. researchgate.net The interplay between these interactions will ultimately dictate the final crystalline form, and potentially, its physical and chemical properties. While the specific details of these self-assembly processes for the title compound await experimental elucidation, the foundational principles of supramolecular chemistry provide a strong framework for predicting its behavior.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases.

Conformational Analysis

A conformational analysis of 5-(1H-Imidazol-1-yl)picolinic acid would involve the exploration of its potential energy surface to identify stable conformers and the transition states connecting them. This analysis is crucial as the spatial arrangement of the imidazole (B134444) and picolinic acid moieties can significantly influence the molecule's chemical and physical properties. Key parameters that would be determined include the dihedral angles between the pyridine (B92270) and imidazole rings and the orientation of the carboxylic acid group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an FMO analysis would provide insights into its reactivity. The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

A hypothetical FMO analysis would likely show the HOMO localized on the electron-rich imidazole ring and the LUMO distributed over the electron-deficient pyridine ring and the carboxylic acid group.

| Orbital | Energy (hypothetical) | Localization (expected) |

| HOMO | -6.5 eV | Imidazole ring, nitrogen lone pairs |

| LUMO | -1.8 eV | Pyridine ring, carboxylic acid group |

| HOMO-LUMO Gap | 4.7 eV | - |

This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

Natural Bond Orbital (NBO) analysis provides a description of the electronic density in terms of localized bonds, lone pairs, and Rydberg orbitals. For this compound, NBO analysis would quantify the hybridization of atoms, the nature of the chemical bonds (e.g., σ, π), and the extent of electron delocalization and hyperconjugative interactions. This would offer a detailed picture of the intramolecular bonding and charge distribution.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. An AIM analysis of the target molecule would identify bond critical points and characterize the nature of the intramolecular interactions, such as covalent bonds and weaker non-covalent interactions.

Reactivity and Stability Predictions

DFT calculations can be used to compute various global and local reactivity descriptors. These descriptors help in predicting the reactivity and stability of a molecule. For this compound, these descriptors would provide a quantitative measure of its chemical behavior.

| Descriptor | Formula | Significance for this compound (Anticipated) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Indicates the molecule's tendency to exchange electrons with its environment. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | A measure of resistance to change in electron distribution; a larger value suggests higher stability. |

| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the ability of the molecule to accept electrons. |

This table outlines the significance of key reactivity descriptors that could be calculated using DFT. The actual values are dependent on specific computational studies.

Molecular Modeling for Ligand-Metal Interactions

The structure of this compound, featuring a pyridine nitrogen, an imidazole nitrogen, and a carboxylic acid group, makes it an excellent candidate as a ligand for metal ions. Molecular modeling techniques, including DFT and molecular mechanics, would be invaluable for studying its coordination chemistry. Such studies would:

Predict the preferred coordination modes of the ligand with various metal centers.

Determine the geometry and stability of the resulting metal complexes.

Analyze the electronic structure of the complexes to understand the nature of the metal-ligand bonding.

Simulations of Supramolecular Architectures

The potential for hydrogen bonding (via the carboxylic acid) and π-π stacking interactions (via the aromatic rings) suggests that this compound could form interesting supramolecular assemblies. Molecular dynamics or Monte Carlo simulations could be employed to predict how individual molecules self-assemble into larger, ordered structures in the solid state or in solution. These simulations would provide insights into the non-covalent interactions that govern the formation of these architectures.

Future Research Directions and Advanced Applications in Materials Science

Exploration of Novel Coordination Polymer and MOF Topologies

The structure of 5-(1H-Imidazol-1-yl)picolinic acid is intrinsically suited for the construction of coordination polymers and metal-organic frameworks (MOFs). The ligand's ability to connect metal centers in various ways allows for the design of diverse and complex architectures, from simple one-dimensional (1D) chains to intricate three-dimensional (3D) frameworks.

Future research will likely focus on systematically exploring the reactions of this ligand with a wide array of metal ions under different solvothermal conditions. The choice of metal ion, with its specific coordination geometry and oxidation state, alongside control of reaction parameters like temperature, pressure, and solvent, will be crucial in directing the self-assembly process. This exploration aims to generate novel topologies with tailored pore sizes, shapes, and surface functionalities. For instance, research on the related ligand, 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid, has shown its capacity to form 1D coordination polymers with copper(II) ions, where the ligand bridges metal centers through both its carboxylate and imidazole (B134444) groups. nih.gov Similar systematic studies with this compound are anticipated to yield a rich variety of structures, potentially including porous MOFs with applications in gas storage, separation, and catalysis. The use of related picolinic acid derivatives in forming co-crystals with different metal complexes further highlights the structural diversity that can be achieved. nih.gov

| Research Area | Focus | Potential Outcome |

| Topological Exploration | Systematic reaction of this compound with various metal ions (e.g., Cu(II), Zn(II), Ni(II), Co(II)). | Discovery of new 1D, 2D, and 3D coordination polymer and MOF structures. |

| Reaction Condition Tuning | Variation of solvents, temperature, and pressure during synthesis. | Control over crystal packing and framework dimensionality. |

| Mixed-Ligand Systems | Incorporation of secondary organic linkers alongside the primary ligand. | Creation of heterofunctional frameworks with complex topologies and enhanced properties. |

Potential in Designing Functional Materials with Tunable Properties (e.g., Luminescence, Optical Properties)

The inherent photophysical characteristics of the imidazole and pyridine (B92270) rings make this compound a promising candidate for designing functional materials with tunable luminescent and optical properties. Imidazole-based compounds are known for their emissive properties and stability, which are desirable for applications in sensors, bio-imaging, and optoelectronics. mdpi.com

Future work will involve the synthesis of coordination polymers and MOFs where the ligand's fluorescence is modulated by the choice of the metal center. For example, coordination to closed-shell metal ions like Zn(II) or Cd(II) often preserves or enhances the ligand's intrinsic luminescence, making the resulting materials suitable for fluorescent sensing applications. Conversely, coordination to open-shell or heavy metal ions can lead to new emission properties, such as phosphorescence or sensitized lanthanide emission.

Studies on related imidazo[1,5-a]pyridine-based fluorophores have demonstrated that their photophysical features, including quantum yield and solvatochromic behavior, can be systematically tuned. mdpi.com This suggests that derivatives and metal complexes of this compound could be engineered to create materials with specific absorption and emission profiles. These materials could function as highly selective and sensitive chemical sensors, where the presence of a target analyte induces a measurable change in the luminescent signal.

| Property | Research Focus | Potential Application |

| Luminescence | Synthesizing materials with various metal ions (Zn(II), Cd(II), Eu(III), Tb(III)) to modulate emission color and intensity. | Fluorescent sensors, solid-state lighting, anti-counterfeiting technologies. |

| Optical Properties | Investigating nonlinear optical (NLO) properties of crystalline materials derived from the ligand. | Optical switching, frequency conversion. |

| Sensing | Designing MOFs where guest molecules in the pores interact with the ligand to alter its photophysical response. | Selective detection of ions, small molecules, or biomolecules. |

Advanced Synthetic Strategies for Functionalized Derivatives

To fully harness the potential of this compound, future research will extend beyond the parent molecule to its functionalized derivatives. Advanced synthetic strategies will be key to modifying the ligand's structure to fine-tune its electronic, steric, and coordination properties.

One promising avenue is the C–H functionalization of the imidazole or pyridine rings, a modern synthetic approach that allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials. nih.gov This could be used to attach alkyl, aryl, or other moieties that can alter the ligand's solubility, modify the porosity of the resulting MOFs, or introduce new active sites for catalysis or sensing.

Furthermore, one-pot, multi-component reactions offer an efficient and environmentally benign pathway to novel derivatives. nih.gov Methodologies such as ultrasound-assisted synthesis are also being explored to promote reactions and afford desired products in high yields under green conditions. eurjchem.com The synthesis of related imidazol-1-yl-acetic acid derivatives has demonstrated various practical routes, including N-alkylation and non-aqueous ester cleavage, which could be adapted to create new functionalized ligands from the picolinic acid core. nih.gov These advanced synthetic methods will enable the creation of a library of ligands derived from this compound, each designed to impart specific properties to the final material.

| Synthetic Strategy | Description | Potential Outcome |

| C–H Functionalization | Direct attachment of functional groups to the aromatic rings of the ligand. | Tailored ligands with modified steric and electronic properties for specific applications. |

| One-Pot Reactions | Combining multiple reaction steps into a single, efficient process to build complex derivatives. | Streamlined access to a diverse library of functionalized ligands. nih.gov |

| Catalytic Methods | Using heterogeneous catalysts, such as other MOFs, to promote the synthesis of new derivatives. rsc.org | Green and reusable synthetic routes with high efficiency and selectivity. |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(1H-Imidazol-1-yl)picolinic acid, and how can reaction yields be optimized?

A reliable approach involves coupling imidazole with a halogenated picolinic acid derivative via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Optimization includes using Pd(PPh₃)₄ as a catalyst, DMF or DMSO as a solvent, and maintaining an inert atmosphere at 80–100°C. Post-synthesis purification via reactive extraction with biocompatible solvents (e.g., tri-n-octylamine in 1-octanol) can enhance purity . Monitor reaction progress using TLC or HPLC, and confirm product identity via NMR and mass spectrometry.

Q. How can researchers validate the structural integrity and purity of this compound?

Key techniques include:

- 1H/13C NMR : Verify imidazole and picolinic acid proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm).

- IR Spectroscopy : Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and imidazole (N-H stretch ~3100 cm⁻¹) functional groups.

- MALDI-TOF MS : Detect molecular ion peaks (e.g., [M+H]+ at m/z 204.19) .

- Powder XRD : Assess crystallinity and compare with simulated patterns for structural confirmation .

Q. What storage conditions are critical to prevent degradation of this compound?

Store in amber vials under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis and oxidation. Avoid prolonged exposure to humidity (>40% RH) and light, as imidazole derivatives are prone to photodegradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .

Advanced Research Questions

Q. How can contradictory stability data for this compound under varying pH conditions be resolved?

Perform pH-dependent stability assays (pH 2–12) with HPLC monitoring to track degradation products. For acidic conditions, imidazole ring protonation may increase reactivity, while alkaline conditions could hydrolyze the carboxylate group. Pair experimental data with DFT calculations to predict degradation energetics and validate with Arrhenius modeling .

Q. What role does this compound play in designing functional metal-organic frameworks (MOFs)?

The compound’s carboxylate and imidazole groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. Applications include gas storage (CO₂, H₂) or catalysis. Synthesize MOFs via solvothermal methods and characterize using BET surface area analysis and single-crystal XRD. Tuning ligand-to-metal ratios can optimize pore size and stability .

Q. How can computational modeling predict the bioactivity of this compound against viral targets?

Use molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions with viral proteins (e.g., SARS-CoV-2 main protease). DFT calculations assess electronic properties (HOMO-LUMO gaps) influencing binding affinity. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. What advanced spectroscopic techniques are suitable for probing excited-state intramolecular proton transfer (ESIPT) in derivatives of this compound?

Time-resolved fluorescence spectroscopy and transient absorption spectroscopy can monitor ESIPT dynamics. Pair with X-ray crystallography under solvent-vapor fuming to observe structural rearrangements in real-time .

Methodological Notes

- Contradiction Handling : Cross-reference stability data with multiple analytical techniques (e.g., HPLC, NMR, mass spectrometry) to distinguish degradation artifacts from intrinsic instability .

- Synthetic Optimization : Screen catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and solvents (polar aprotic vs. ethers) to balance yield and purity .

- MOF Design : Vary solvent polarity during MOF synthesis to control nucleation kinetics and crystallite size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.